3-(1-Piperidinyl)cyclobutanamine

Overview

Description

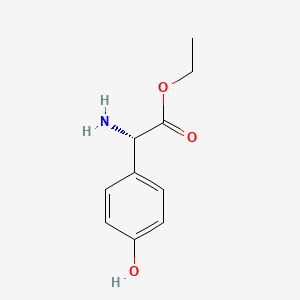

3-(1-Piperidinyl)cyclobutanamine is a compound with the molecular formula C9H18N2 . It is a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-(1-Piperidinyl)cyclobutanamine, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

Molecular Structure Analysis

The molecular structure of 3-(1-Piperidinyl)cyclobutanamine consists of a cyclobutane ring attached to a piperidine ring . The compound has a molecular weight of 154.26 .

Chemical Reactions Analysis

Piperidine derivatives, including 3-(1-Piperidinyl)cyclobutanamine, are involved in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . In one example, a stable radical anion is produced from the starting imine in the first reduction step, followed by the nucleophilic attack of the radical anion on the terminal dihaloalkane, forming a radical .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1-Piperidinyl)cyclobutanamine include a molecular weight of 154.25 and a predicted density of 1.030±0.06 g/cm3 . The compound is also predicted to have a boiling point of 215.1±8.0 °C .

Scientific Research Applications

Peptide Synthesis

The compound “3-(1-Piperidinyl)cyclobutanamine” has been identified in the formation of 3-(1-piperidinyl)alanyl-containing peptides via phosphoryl β-elimination. This was observed during the application of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis. The process was confirmed by RP-HPLC, ES-MS, and 31 P-NMR analysis .

Drug Design and Synthesis

Piperidine derivatives, including “3-(1-Piperidinyl)cyclobutanamine”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Pharmacological Applications

Piperidine byproducts, including “3-(1-Piperidinyl)cyclobutanamine”, have shown several important pharmacophoric features and are being utilized in different therapeutic applications .

Safety and Hazards

The safety information for 3-(1-Piperidinyl)cyclobutanamine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for 3-(1-Piperidinyl)cyclobutanamine and similar compounds involve further exploration of their synthesis and potential applications. Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety, are areas of ongoing research .

Mechanism of Action

Target of Action

3-(1-Piperidinyl)cyclobutanamine, also known as 3-piperidin-1-ylcyclobutan-1-amine, is a compound that contains a piperidine ring . Piperidine derivatives are known to interact with a variety of targets in the body, including norepinephrine, dopamine, and serotonin transporters . These transporters play crucial roles in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological processes such as mood, attention, and pain perception .

Mode of Action

It is known that piperidine derivatives can act as blockers at monoamine transporters . This means that they can inhibit the reuptake of neurotransmitters like norepinephrine, dopamine, and serotonin, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission and changes in neuronal activity .

Biochemical Pathways

Given its potential interaction with monoamine transporters, it may influence the signaling pathways associated with these neurotransmitters . For instance, increased dopamine levels can activate the dopamine signaling pathway, which plays a key role in reward, motivation, and motor control .

Pharmacokinetics

It’s known that piperidine derivatives can be metabolized in the liver, and their metabolites can be excreted in the urine .

Result of Action

By blocking the reuptake of neurotransmitters, it could potentially lead to changes in neuronal activity and neurotransmission . This could result in various physiological effects, depending on the specific neurotransmitters involved and the regions of the brain affected .

Action Environment

The action, efficacy, and stability of 3-(1-Piperidinyl)cyclobutanamine can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s health status, genetic factors, and the specific physiological environment within the body . .

properties

IUPAC Name |

3-piperidin-1-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-6-9(7-8)11-4-2-1-3-5-11/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFYUJKIUDIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperidinyl)cyclobutanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)

![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)